2-Chloro-2-nitropropane
Overview
Description
2-Chloro-2-nitropropane is an organic compound with the molecular formula C3H6ClNO2. It is a clear, colorless to slightly yellow liquid that is highly flammable and insoluble in water . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Biochemical Analysis
Biochemical Properties
2-Chloro-2-nitropropane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in nitroalkane catabolism. One of the key enzymes it interacts with is nitronate monooxygenase, which is involved in the catabolism of nitroalkanes . This enzyme catalyzes the oxidation of nitroalkanes to their corresponding nitronates, which are then further metabolized. The interaction between this compound and nitronate monooxygenase is crucial for the detoxification of this compound in biological systems.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to be a potent hepatocarcinogen, meaning it can induce liver cancer . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate the expression of genes involved in inflammation and oxidative stress, leading to cellular damage and apoptosis . Additionally, this compound can disrupt mitochondrial function, further contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the formation of adducts that can interfere with normal cellular functions . It also inhibits the activity of key enzymes involved in cellular metabolism, such as succinate dehydrogenase, which is essential for the tricarboxylic acid cycle . These interactions result in the disruption of cellular energy production and the induction of oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions but can degrade when exposed to heat or light . Long-term exposure to this compound has been shown to cause persistent cellular damage and alterations in gene expression . In in vitro studies, the cytotoxic effects of this compound can be observed within hours of exposure, while in vivo studies have demonstrated its ability to induce liver cancer over prolonged periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild cellular damage and inflammation, while at high doses, it can induce severe hepatotoxicity and carcinogenesis . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. Additionally, high doses of this compound can lead to systemic toxicity, affecting multiple organs and systems .
Metabolic Pathways
This compound is involved in metabolic pathways that include its oxidation by nitronate monooxygenase to form nitronates . These nitronates are further metabolized by other enzymes, such as nitroalkane oxidases, which convert them into less toxic compounds that can be excreted from the body . The metabolic flux of this compound can be influenced by the availability of cofactors and the activity of the enzymes involved in its catabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in specific tissues, such as the liver, where it exerts its toxic effects. The distribution of this compound within the body can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in the mitochondria can lead to the disruption of mitochondrial function and the induction of oxidative stress, contributing to its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-2-nitropropane typically involves the chlorination of 2-nitropropane. One common method includes the reaction of 2-nitropropane with hypochlorite in the presence of water . The reaction is carried out in a three-neck flask equipped with a stirrer, thermometer, and dropping funnel. The reaction mixture is maintained at a specific temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-nitropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of 2-nitropropane derivatives.
Reduction: Formation of 2-chloro-2-aminopropane.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Chloro-2-nitropropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-2-nitropropane involves its interaction with nucleophiles and electrophiles. The chlorine atom can be substituted by nucleophiles, while the nitro group can participate in redox reactions. These interactions lead to the formation of various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
2-Nitropropane: Similar in structure but lacks the chlorine atom.
2-Bromo-2-nitropropane: Contains a bromine atom instead of chlorine.
2-Chloro-2-methylpropane: Lacks the nitro group.
Uniqueness: 2-Chloro-2-nitropropane is unique due to the presence of both a chlorine atom and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-2-nitropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO2/c1-3(2,4)5(6)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYFSFNSNVRUPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2 | |
Record name | 2-CHLORO-2-NITROPROPANE | |
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DSSTOX Substance ID |
DTXSID7024798 | |
Record name | 2-Chloro-2-nitropropane | |
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Molecular Weight |
123.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-chloro-2-nitropropane is a clear colorless to slightly yellow liquid. (NTP, 1992), Colorless to slightly yellow liquid; [CAMEO] | |
Record name | 2-CHLORO-2-NITROPROPANE | |
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Record name | 2-Chloro-2-nitropropane | |
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Boiling Point |
273 °F at 760 mmHg (Decomposes) (NTP, 1992), 134 °C (DECOMPOSES), Boiling point = 57 °C @ 50 mm Hg | |
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Flash Point |
135 °F (NTP, 1992), 57 °C, 135 °F (57 °C) (OPEN CUP) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN OILS; INSOL IN POTASSIUM HYDROXIDE, SOL IN ALCOHOL, ETHER, CARBON TETRACHLORIDE, GLYCEROL, 0.5 ML SOL IN 100 ML WATER @ 20 °C | |
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Density |
1.197 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.230 g/cu cm @ 19 °C | |
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Vapor Density |
4.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.3 (AIR= 1) | |
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Vapor Pressure |
22.3 mmHg at 77 °F (NTP, 1992), 8.5 [mmHg], 8.5 MM HG @ 25 °C | |
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Color/Form |
LIQUID | |
CAS No. |
594-71-8 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-chloro-2-nitropropane in organic synthesis?
A1: this compound serves as a versatile reagent in organic synthesis. It reacts readily with lithium acetylides to yield α-nitro-acetylenes. [] This reaction provides a convenient route to synthesize nitroacetylenes, which can be further transformed into α,β-unsaturated ketones upon acidic hydrolysis. [] Furthermore, this compound participates in radical-nucleophilic substitution (SRN1) reactions with anions of nitroimidazoles. [] These reactions yield N(1)-(nitroalkyl) derivatives, highlighting the compound's utility in constructing diverse nitrogen-containing heterocycles. []
Q2: How does the molecular structure of this compound influence its reactivity?
A2: The presence of both a chlorine atom and a nitro group on the same carbon atom (C2) significantly influences the reactivity of this compound. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. Meanwhile, the electron-withdrawing nitro group stabilizes carbanions formed during these reactions, making the C2 position highly reactive towards nucleophiles. [, ]
Q3: Can you elaborate on the significance of this compound in studying molecular motion in solids using techniques like Proton Magnetic Resonance?
A3: this compound, alongside other tetrasubstituted methanes, has been instrumental in understanding molecular motion within solid-state materials. Proton Magnetic Resonance (PMR) studies reveal that the absorption lines of this compound narrow with increasing temperature. [, ] This phenomenon indicates an increasing rate of motion of the methyl (CH3) groups around their C3 symmetry axis. [] The observed narrowing of the PMR absorption lines provides insights into the rotational dynamics and potential barriers associated with CH3 group reorientation within the solid state. [, , ]
Q4: What insights have dielectric dispersion studies provided about the behavior of this compound in its solid and liquid phases?
A4: Dielectric dispersion measurements in the microwave region show that this compound exhibits very short dielectric relaxation times in its solid rotator phase, just below its melting point. [] This behavior indicates a high degree of molecular orientational freedom in this phase. As the temperature increases and the compound transitions into the liquid phase, the relaxation times increase, but they remain relatively short compared to other molecules. [] These findings suggest that this compound retains a significant degree of rotational freedom even in the liquid phase.
Q5: Has this compound been detected in environmental samples, and if so, what are the implications?
A5: Research indicates that this compound has been identified as a volatile organic compound emitted during the use of chlorine bleach containing household products. [] This finding raises concerns due to potential inhalation exposure risks. Specifically, the study highlighted the generation of high concentrations of this compound when bleach is mixed with common household ingredients like surfactants and soap. [] This discovery underscores the importance of understanding the potential health and environmental impacts of common cleaning products and emphasizes the need for safer alternatives.
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